- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Cas no 91-10-1 (2,6-Dimethoxyphenol)
2,6-dimethoxyphenol is a phenolic compound, which is widely used in the determination of laccase activity
2,6-Dimethoxyphenol structure
2,6-Dimethoxyphenol Properties
Names and Identifiers
-
- 2,6-Dimethoxyphenol
- Pyrogallol 1,3-dimethyl ether~Syringol
- Syringol
- 1,3-dimethoxy-2-hydroxybenzene
- 1,3-dimethylpyrogallate
- 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
- 2,6-dimethoxy-pheno
- 2,6-Dimethoxyphenyl
- 2,6-Dwumetoksyfenol
- Dimethoxyphenol
- MCP
- Phenol,2,6-dimethoxy
- Pyrogallol 1,3-dimethyl ether
- Pyrogallol-1,3-diMethyl ether
- 2-Hydroxy-1,3-dimethoxybenzene
- Pyrogallol 1,3-dimethylether
- 1,3-Dimethyl pyrogallate
- Phenol, 2,6-dimethoxy-
- Aldrich
- 1,3-Di-o-methylpyrogallol
- 2,6-dimethoxy-phenol
- Pyrogallol dimethylether
- 2,6-dimethoxy phenol
- 2,6-Dwumetoksyfenol [Polish]
- FEMA No. 3137
- 4UQT464H8K
- KLIDCXVFHGNTTM-UHFFFAOYSA-N
- 3DM
- 2,6-dim
- 2,6-Dimethoxyphenol (ACI)
- 2,6-Dimethoxyphenic acid
- +Expand
-
- MFCD00064434
- KLIDCXVFHGNTTM-UHFFFAOYSA-N
- 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
- OC1C(OC)=CC=CC=1OC
- 1526871
Computed Properties
- 154.06300
- 1
- 3
- 2
- 154.062994
- 11
- 104
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- 2
- 0
- 38.7
Experimental Properties
- 1.40940
- 38.69000
- 1.4745 (estimate)
- 2 g/100 mL (13 ºC)
- 261 °C(lit.)
- 50-57 °C (lit.)
- Fahrenheit: 284 ° f
Celsius: 140 ° c - 3137 | 2,6-DIMETHOXYPHENOL
- Oil
- It is easily soluble in diethyl ether, ethanol and alkali solutions, and slightly soluble in water.
- Sensitive to air
- 1.1690 (rough estimate)
2,6-Dimethoxyphenol Security Information
- GHS07
- SL0900000
- 3
- S26-S36-S37/39
- R22; R36/37/38
- Xn
- UN 2811 6.1/PG 1
- H302,H315,H319,H335
- P261,P305+P351+P338
- warning
- Inert atmosphere,Room Temperature
- 22-36/37/38
- Warning
- Yes
2,6-Dimethoxyphenol Customs Data
- 2909500000
-
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,6-Dimethoxyphenol Price
2,6-Dimethoxyphenol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ; 1 min, rt
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- A scalable and green one-minute synthesis of substituted phenolsRSC Advances, 2020, 10(66), 40582-40587,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1H-Imidazolium, 3-(carboxymethyl)-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ; 10 min, rt
Reference
- Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts AcylationChemPlusChem, 2017, 82(8), 1129-1134,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
- I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones2004, , ,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tetraethylammonium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 60 °C
Reference
- A simple deprotection of triflate esters of phenol derivativesTetrahedron Letters, 2004, 45(33), 6317-6320,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
Reference
- Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenolsOrganic Letters, 2004, 6(9), 1513-1514,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Cuprous iodide , Indion 770 Solvents: Dimethyl sulfoxide ; 10 min, 125 °C
1.2 Reagents: Cesium hydroxide Solvents: Water ; 6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Cesium hydroxide Solvents: Water ; 6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenesCatalysis Science & Technology, 2011, 1(4), 582-585,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Ethanethiol Catalysts: Stannous chloride Solvents: Dichloromethane
Reference
- Lewis acid-catalyzed deprotection of para-methoxybenzyl etherSynlett, 1997, (10), 1153-1154,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Sodium perborate (NaBO3) tetrahydrate Solvents: Tetrahydrofuran
Reference
- Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangementTetrahedron Letters, 1993, 34(48), 7667-8,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; rt
Reference
- Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier PathwayChemSusChem, 2015, 8(13), 2187-2192,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Dimethyl sulfoxide , Water ; 12 h, 125 °C; 125 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halidesTetrahedron, 2013, 69(31), 6409-6414,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Sodium sulfate ; 720 min, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Reference
- Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive mediumGreen Chemistry, 2013, 15(1), 160-166,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane , Water
1.2 Reagents: Hydrochloric acid Solvents: Acetone
1.2 Reagents: Hydrochloric acid Solvents: Acetone
Reference
- The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenolsSynthesis, 1989, (3), 167-72,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 20
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
ChemSusChem,
2020,
13(17),
4633-4648
,
2,6-Dimethoxyphenol Raw materials
- Phenol, 2,6-dimethoxy-, methanesulfonate
- Syringaldehyde
- 2-(2,6-Dimethoxyphenyl)propan-2-ol
- 2-Iodo-1,3-dimethoxybenzene
- 1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol
- 2,6-Dimethoxyphenylboronic acid
- 2,6-Dimethoxybenzaldehyde
- Syringic acid
- 2 6-DIMETHOXYPHENYL TRIFLUOROMETHANESUL&
- 2,6-Dibromophenol
- 1,2,3-Trimethoxybenzene
- Sulfate Lignin
- Lignin
2,6-Dimethoxyphenol Preparation Products
- 2-Phenoxyethyl isobutyrate (103-60-6)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Cyclopentanone (120-92-3)
- 4-Ethylphenol (123-07-9)
- Diethyl succinate (123-25-1)
- Syringaldehyde (134-96-3)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-methoxy-3-methylphenol (18102-31-3)
- Syringylacetone (19037-58-2)
- 3,4-Dimethoxyphenol (2033-89-8)
- 2-Methyl-1H-indene (2177-47-1)
- Homovanillyl alcohol (2380-78-1)
- Acetosyringone (2478-38-8)
- Vanillyl Methyl Ketone (2503-46-0)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- Ethyl diphenylacetate (3468-99-3)
- 1,1-diethoxybutane (3658-95-5)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,2-Dihydroxyindane (4370-02-9)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2-ethylcyclopentan-1-one (4971-18-0)
- Apocynin (498-02-2)
- 1,4-Dioxene (543-75-9)
- Hexadecane (544-76-3)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2,6-Dimethoxytoluene (5673-07-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl vanillate (617-05-0)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- 1-Butanol (71-36-3)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 1-Methyl-1H-indene (767-59-9)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Isoeugenol (97-54-1)
- Acetophenone (98-86-2)
2,6-Dimethoxyphenol Suppliers
HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
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HU BEI SHI SHUN Biotechnology Co., Ltd.
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ZHENG YU HAN
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SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
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LU ZHONG HUA
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Shanghai Acmec Biochemical Co.,Ltd
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JI ZHI SHI JI
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Shanghai Aladdin Biochemical Technology Co., Ltd
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A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
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TANG SI LEI
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2,6-Dimethoxyphenol Related Literature
-
Haichuan Zhang,Shiyu Fu Green Chem. 2022 24 6619
-
2. Structure properties of a highly luminescent yellow emitting material for OLED and its applicationShakil Mulani,Min Xiao,Shuanjin Wang,Yawen Chen,Junbiao Peng,Yuezhong Meng RSC Adv. 2013 3 215
-
3. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970
-
Cong Zhang,Jingbo Qi,Jing Xing,Si-Fu Tang,Liang Song,Yuanyuan Sun,Chuanhui Zhang,Hongchuan Xin,Xuebing Li RSC Adv. 2016 6 104398
-
Heyu Li,Yingfang Huang,Xiuhua Lin,Yifan Liu,Yuancai Lv,Minghua Liu,Yuming Zhang React. Chem. Eng. 2022 7 1750
-
6. Investigating homogeneous Co/Br?/H2O2 catalysed oxidation of lignin model compounds in acetic acidEdwin B. Clatworthy,Julia L. Picone-Murray,Alexander K. L. Yuen,Richard T. Maschmeyer,Anthony F. Masters,Thomas Maschmeyer Catal. Sci. Technol. 2019 9 384
-
Seulah Lee,Joo Chan Lee,Lalita Subedi,Kyo Hee Cho,Sun Yeou Kim,Hyun-Ju Park,Ki Hyun Kim RSC Adv. 2019 9 33957
-
Avnish Kumar,Bijoy Biswas,Ramandeep Kaur,Reeta Rani,Bhavya B. Krishna,Thallada Bhaskar Sustainable Energy Fuels 2023 7 1942
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
10. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
91-10-1 (2,6-Dimethoxyphenol) Related Products
- 90-05-1(2-Methoxyphenol)
- 91-16-7(1,2-Dimethoxybenzene)
- 642-71-7(3,4,5-Trimethoxyphenol)
- 2033-89-8(3,4-Dimethoxyphenol)
- 20491-92-3(2,4,6-Trimethoxyphenol)
- 934-00-9(3-Methoxybenzene-1,2-diol)
- 25233-30-1(POLYANILINE)
- 18113-18-3(2,5-Dimethoxyphenol)
- 135-77-3(1,2,4-Trimethoxybenzene)
- 634-36-6(1,2,3-Trimethoxybenzene)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-10-1)2,6-Dimethoxyphenol
99%
500g
330.0